molecular formula C8H10N4OS B2953644 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one CAS No. 1003993-33-6

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one

Cat. No.: B2953644
CAS No.: 1003993-33-6
M. Wt: 210.26
InChI Key: JHOJWBLXWGZWGU-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is a heterocyclic compound that features both pyrazole and thiazolidinone moieties. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, its antileishmanial activity may involve inhibition of specific enzymes in the parasite .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Thiazolidinones: A class of compounds with similar structures and potential biological activities.

Uniqueness

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is unique due to the combination of pyrazole and thiazolidinone moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)imino-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-5-6(3-9-12(5)2)10-8-11-7(13)4-14-8/h3H,4H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOJWBLXWGZWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N=C2NC(=O)CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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